

# Spectroscopic Profile of 5-Chloro-2thiophenecarboxylic acid: A Technical Guide

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Compound of Interest		
Compound Name:	5-Chloro-2-thiophenecarboxylic	
	acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-thiophenecarboxylic acid**, a key intermediate in the synthesis of various pharmaceuticals. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

### **Spectroscopic Data Summary**

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Chloro-2-thiophenecarboxylic acid**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Assignment	Solvent
7.618[1]	Doublet	H3 (Thiophene ring)	DMSO-d <sub>6</sub>
7.231[1]	Doublet	H4 (Thiophene ring)	DMSO-d <sub>6</sub>
~12.0	Broad Singlet	-СООН	DMSO-d <sub>6</sub>

# Table 2: <sup>13</sup>C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment	Notes
165-185[2][3]	C=O (Carboxylic acid)	Typical range for a carboxyl carbon.
Not available	C2 (Thiophene ring)	
Not available	C3 (Thiophene ring)	_
Not available	C4 (Thiophene ring)	_
Not available	C5 (Thiophene ring)	

Specific chemical shifts for the thiophene ring carbons were not publicly available in the searched literature.

**Table 3: IR Absorption Data** 

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3300-2500[2][4]	O-H stretch (Carboxylic acid)
1760-1690[2][4]	C=O stretch (Carboxylic acid)
1320-1210[4]	C-O stretch (Carboxylic acid)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment/Fragmentatio n
164	28.0[1]	[M+2] <sup>+</sup> (presence of <sup>37</sup> Cl isotope)
162	75.7[1]	[M] <sup>+</sup> (Molecular ion, presence of <sup>35</sup> Cl isotope)
147	36.9[1]	[M-OH]+ (Loss of hydroxyl radical)
145	100.0[1]	[M-OH] <sup>+</sup> with <sup>35</sup> Cl (Base Peak)



# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of **5-Chloro-2-thiophenecarboxylic acid** is prepared by dissolving the sample in a deuterated solvent, typically DMSO-d<sub>6</sub>, to a concentration of approximately 5-10 mg/mL. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument. For <sup>1</sup>H NMR, the spectral width is set to encompass the aromatic and carboxylic acid proton regions. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples of **5-Chloro-2-thiophenecarboxylic acid**, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method can be employed.

- ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured. The IR spectrum is then collected.
- KBr Pellet Method: A few milligrams of the sample are finely ground with anhydrous KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
  The pellet is placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

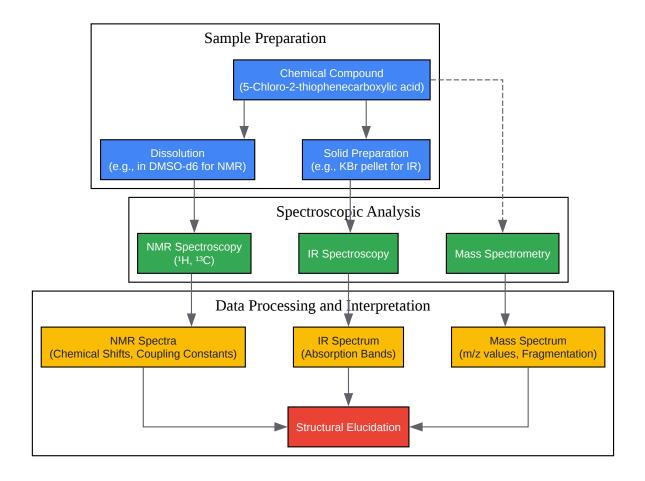
# Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules like **5-Chloro-2-thiophenecarboxylic acid**. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.



# **Visualizations**

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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